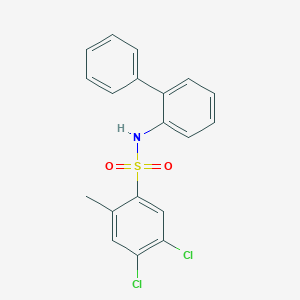
(3-Acetylphenyl) 4-chloro-2,5-dimethoxybenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Acetylphenyl) 4-chloro-2,5-dimethoxybenzenesulfonate, also known as ACPCD, is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. This compound is a member of the sulfonate ester family and has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of (3-Acetylphenyl) 4-chloro-2,5-dimethoxybenzenesulfonate is not fully understood, but it is believed to act by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, (3-Acetylphenyl) 4-chloro-2,5-dimethoxybenzenesulfonate has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Research has shown that (3-Acetylphenyl) 4-chloro-2,5-dimethoxybenzenesulfonate has a number of biochemical and physiological effects. For example, it has been shown to reduce inflammation in animal models of arthritis and to improve cognitive function in animal models of Alzheimer's disease. Additionally, (3-Acetylphenyl) 4-chloro-2,5-dimethoxybenzenesulfonate has been shown to have a protective effect on dopaminergic neurons in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
(3-Acetylphenyl) 4-chloro-2,5-dimethoxybenzenesulfonate has a number of advantages for use in lab experiments. For example, it is relatively easy to synthesize and purify, and it has been shown to have low toxicity in animal studies. However, there are also some limitations to its use. For example, it is not very soluble in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on (3-Acetylphenyl) 4-chloro-2,5-dimethoxybenzenesulfonate. For example, further studies could be conducted to better understand its mechanism of action and to identify potential targets for therapeutic intervention. Additionally, studies could be conducted to investigate its potential use in other neurological disorders, such as Huntington's disease and multiple sclerosis. Finally, research could be conducted to develop more effective methods for administering (3-Acetylphenyl) 4-chloro-2,5-dimethoxybenzenesulfonate in experimental settings.
Synthesemethoden
The synthesis of (3-Acetylphenyl) 4-chloro-2,5-dimethoxybenzenesulfonate involves the reaction of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with 3-acetylphenol in the presence of a base such as triethylamine. This reaction results in the formation of (3-Acetylphenyl) 4-chloro-2,5-dimethoxybenzenesulfonate as a white solid, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
(3-Acetylphenyl) 4-chloro-2,5-dimethoxybenzenesulfonate has been studied for its potential applications in the field of medicine. Specifically, research has focused on its ability to act as an anti-inflammatory agent and as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
(3-acetylphenyl) 4-chloro-2,5-dimethoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO6S/c1-10(18)11-5-4-6-12(7-11)23-24(19,20)16-9-14(21-2)13(17)8-15(16)22-3/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTSLUICVIZKPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OS(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Nitro-4-[(propan-2-yl)amino]thiophene-2-carbonitrile](/img/structure/B7451496.png)

![4-bromo-2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylbenzenesulfonamide](/img/structure/B7451510.png)






